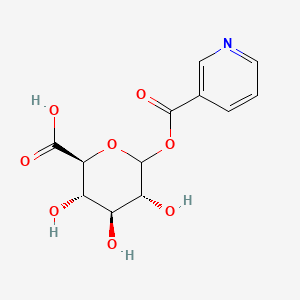

Nicotinic Acid Acyl-beta-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid, also known as niacin. It is formed through the conjugation of nicotinic acid with glucuronic acid. This compound is significant in the field of biochemistry and pharmacology due to its role in the metabolism and excretion of nicotinic acid .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Acyl-beta-D-glucuronide typically involves the esterification of nicotinic acid with glucuronic acid. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase. The reaction conditions often include an aqueous medium with a controlled pH to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is optimized for maximum yield. Parameters such as temperature, pH, and substrate concentration are carefully controlled to ensure efficient production .

化学反応の分析

Types of Reactions: Nicotinic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and glucuronic acid.

Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.

Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions:

Hydrolysis: Typically carried out in an acidic or basic medium.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions

Major Products:

Hydrolysis: Nicotinic acid and glucuronic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Nicotinic Acid Acyl-beta-D-glucuronide has several applications in scientific research:

Biochemistry: Used to study the metabolism of nicotinic acid and its derivatives.

Pharmacology: Investigated for its role in drug metabolism and excretion.

Industry: Used in the production of nicotinic acid derivatives for various applications

作用機序

The mechanism of action of Nicotinic Acid Acyl-beta-D-glucuronide involves its role as a metabolite in the excretion of nicotinic acid. It is formed in the liver through the action of UDP-glucuronosyltransferase and is subsequently excreted in the urine. This process helps in the detoxification and removal of excess nicotinic acid from the body .

類似化合物との比較

Nicotinic Acid:

Nicotinamide: Another derivative of nicotinic acid with similar metabolic pathways.

Nicotinic Acid Riboside: A derivative involved in similar metabolic processes

Uniqueness: Nicotinic Acid Acyl-beta-D-glucuronide is unique due to its specific role in the conjugation and excretion of nicotinic acid. Unlike other derivatives, it is directly involved in the detoxification process, making it a crucial metabolite in the metabolism of nicotinic acid .

生物活性

Nicotinic Acid Acyl-beta-D-glucuronide (NAAG) is a metabolite formed from nicotinic acid (niacin), which is known for its role in various biological processes, including lipid metabolism and cellular signaling. This article explores the biological activity of NAAG, focusing on its metabolic pathways, pharmacological implications, and potential therapeutic applications.

Metabolic Pathways

Nicotinic acid undergoes glucuronidation primarily through the action of UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronides like NAAG. The enzymatic activity of UGTs is crucial for the detoxification and elimination of xenobiotics and endogenous compounds.

- Formation and Stability : NAAG is generated via acyl glucuronidation, a process where the carboxylic acid group of nicotinic acid is conjugated with glucuronic acid. This reaction typically occurs in the liver and intestines, facilitated by UGT isoforms such as UGT1A8 and UGT1A9, which are highly expressed in these tissues .

- Physiological Role : Acyl glucuronides, including NAAG, are generally considered to be stable metabolites; however, they can exhibit reactivity under certain conditions. For instance, acyl migration can occur, leading to the formation of reactive intermediates that may interact with proteins, potentially influencing drug metabolism and efficacy .

Pharmacological Implications

NAAG has been implicated in several pharmacological contexts due to its effects on lipid metabolism and inflammatory responses:

- Lipid Metabolism : Studies have shown that nicotinic acid can lower triglyceride levels and increase HDL cholesterol. The role of NAAG in mediating these effects is an area of ongoing research. It is hypothesized that NAAG may enhance the bioavailability of nicotinic acid by facilitating its transport across cell membranes .

- Anti-inflammatory Properties : There is evidence suggesting that NAAG may possess anti-inflammatory properties. Inflammatory conditions often lead to altered metabolism of nicotinic acid and its derivatives, indicating that NAAG could play a role in modulating inflammatory responses through its metabolic pathways .

Clinical Studies

- Metabolic Profiling : A study involving metabolic profiling linked smoking to alterations in nicotinic acid metabolism, suggesting that nicotine exposure affects the levels of NAAG and other metabolites. This research highlighted significant differences in metabolite concentrations among smokers, former smokers, and non-smokers .

- Drug Interaction Studies : Research has indicated that acyl glucuronides can act as perpetrators in drug-drug interactions (DDIs). For example, the interaction between NAAG and other drugs metabolized by UGTs could lead to altered pharmacokinetics and potential toxicity .

Data Tables

| Parameter | Nicotinic Acid | This compound (NAAG) |

|---|---|---|

| Formation Enzyme | UGT1A8/UGT1A9 | N/A |

| Stability | Moderate | High |

| Biological Role | Lipid metabolism | Potential anti-inflammatory effects |

| Drug Interaction Potential | Yes | Yes |

特性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZLIYOEGIYOQP-QIDQEODOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。